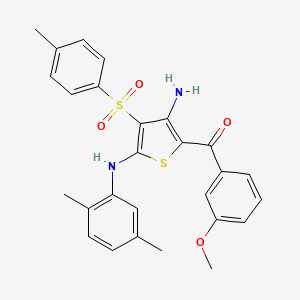
3-Fluoropyrrolidine-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H9ClFNO2 . It has an average mass of 169.582 Da and a monoisotopic mass of 169.030579 Da .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H8FNO2.ClH/c6-5(4(8)9)1-2-7-3-5;/h7H,1-3H2,(H,8,9);1H . This code provides a specific string of characters that represents the 2D structure of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that fluorinated pyrrolidines can be used in various chemical reactions. For instance, they can be synthesized by alkylation to the secondary amine, followed by a quarterisation reaction of the amine with N-methyl bis(fluorosulfonyl)imide .Physical And Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Antibacterial Agents Synthesis
Studies have demonstrated the synthesis and antibacterial activity of compounds incorporating pyrrolidine derivatives, highlighting the potential of these compounds in the development of new antibacterial agents. Notably, the synthesis of analogues featuring amino- and/or hydroxy-substituted cyclic amino groups, such as 3-aminopyrrolidine, has led to compounds with significant antibacterial properties, emphasizing the structural importance of the pyrrolidine ring in enhancing activity against bacterial infections (Egawa et al., 1984).
Asymmetric Synthesis in Drug Development
Another area of application is the asymmetric synthesis of enantiomers for antibacterial agents, which are part of the quinolonecarboxylic acid class. The distinct activities of the S-(+) and R-(-) enantiomers against aerobic and anaerobic bacteria, respectively, underscore the importance of stereochemistry in medicinal chemistry, particularly in enhancing drug efficacy and solubility (Rosen et al., 1988).
Fluorination in Organic Synthesis
In organic synthesis, boron trifluoride etherate has been used as an efficient fluorinating agent in aminofluorination reactions. This process allows for the creation of 3-fluoropyrrolidines, demonstrating the versatility of fluoropyrrolidine derivatives in synthesizing complex fluorinated structures (Cui et al., 2014).
Medicinal Chemistry Applications
4-Fluoropyrrolidine derivatives are highlighted for their usefulness in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The synthesis of N-protected fluoropyrrolidine derivatives underscores their role as attractive synthons for the development of therapeutic agents, highlighting the relevance of fluorinated pyrrolidine derivatives in drug design and development (Singh & Umemoto, 2011).
Antitumor Agents Development
Research into 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids for their cytotoxic activity against tumor cells underscores the potential of fluoropyrrolidine derivatives in cancer therapy. The structural modifications of these compounds, including the introduction of fluorine atoms and aminopyrrolidine groups, have led to compounds with significant cytotoxic activity, suggesting their utility in the search for novel antitumor agents (Tsuzuki et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-fluoropyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-5(4(8)9)1-2-7-3-5;/h7H,1-3H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGMUBKXUNQNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

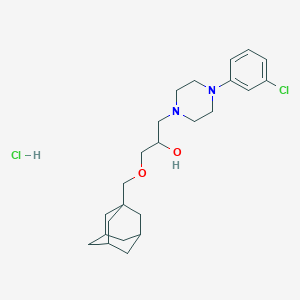

![(E)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenylethenesulfonamide](/img/structure/B2732653.png)
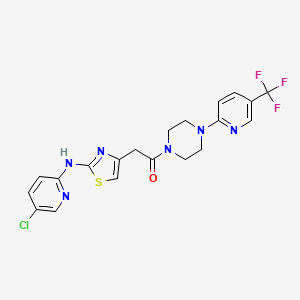
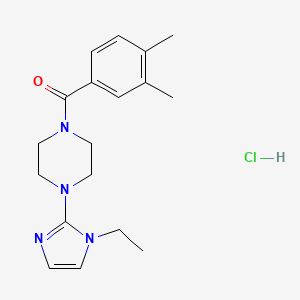
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2732659.png)
![2-[[4-(4-Ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2732660.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2732663.png)
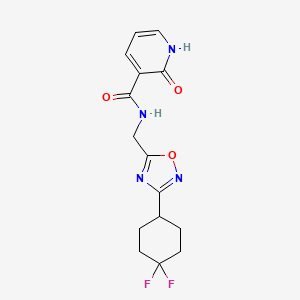
![N-(4-chloro-2-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2732666.png)
![4-[(E)-2-Phenylethenyl]pyridin-1-ium-1-olate](/img/structure/B2732667.png)


